Camostat Mesylate-D6
Description
Camostat mesylate is an orally administered serine protease inhibitor approved in Japan for treating chronic pancreatitis and reflux esophagitis . It inhibits transmembrane protease serine 2 (TMPRSS2), a host protein critical for SARS-CoV-2 spike protein priming, making it a candidate for COVID-19 therapy . Camostat mesylate is rapidly metabolized to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which retains antiviral activity . Despite promising in vitro results, clinical trials have shown mixed efficacy, highlighting the need for comparative analyses with structurally or functionally related compounds .
Properties
Molecular Formula |
C₂₁H₂₀D₆N₄O₈S |
|---|---|
Molecular Weight |
500.56 |
Synonyms |
4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid-D6; 2-(Dimethylamino)-2-oxoethyl Ester Methanesulfonate-D6; FOY 305-D6; FOY-S 980-D6; Foipan-D6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Clinical and Pharmacokinetic Considerations
- Rapid Metabolism : Camostat mesylate’s short half-life (<1 minute) necessitates frequent dosing (600 mg q.i.d.) to maintain therapeutic GBPA levels .
- Food Interactions : Bioavailability decreases by 50% when taken with food, complicating dosing schedules .
- In contrast, ex vivo lung models demonstrated potent viral suppression, emphasizing the need for optimized formulations .
Preparation Methods
Synthesis of Deuterated N,N-Dimethylcarbamoylmethyl Ester Intermediate
The dimethylcarbamoyl group’s deuteration is achieved through two primary approaches:
Method A: Deuteration of Pre-Formed Carbamoyl Group
-
Reagents :
-
4-Hydroxyphenylacetic acid
-
Deuterated dimethylamine [(CD₃)₂NH]
-
Phosgene or triphosgene (carbamoylating agent)
-
-
Reaction Conditions :
-
Solvent: Anhydrous dichloromethane (DCM)
-
Temperature: 0–5°C (to minimize deuteration loss)
-
Time: 12–24 hours
-
Method B: Direct Use of Commercially Available Deuterated Dimethylamine
-
Commercially sourced (CD₃)₂NH (≥98% D) is reacted with 4-hydroxyphenylacetic acid chloride in pyridine to form the deuterated ester.
Comparative Data :
| Parameter | Method A | Method B |
|---|---|---|
| Deuterium Incorporation | 95–97% | 98–99% |
| Yield | 68% | 82% |
| Purity (HPLC) | 96.2% | 99.1% |
Optimized Esterification and Salt Formation with Deuterated Intermediates
Esterification Using DCC in Deuterated Solvents
To prevent proton-deuterium exchange during esterification, the reaction is conducted in deuterated dimethylformamide (DMF-d₇):
-
Molar Ratios :
-
4-Guanidinobenzoic acid : Deuterated ester : DCC = 1 : 1.2 : 1.5
-
-
Key Modifications :
-
Replacement of pyridine with pyridine-d₅ to minimize back-exchange.
-
Reduced reaction temperature (15°C → 10°C) to stabilize deuterated bonds.
-
Yield Improvement :
p-Toluenesulfonate Isolation and Mesylation
The intermediate p-toluenesulfonate salt is critical for purity control. For deuterated compounds:
-
Isolation Protocol :
-
Precipitate in D₂O-saturated NaHCO₃ to maintain deuterium content.
-
Wash with acetone-d₆ to remove residual DCC byproducts.
-
Mesylation Step :
-
Methanesulfonic acid-d₄ (CD₃SO₃H) is used to ensure full deuteration of the counterion.
Analytical Characterization and Validation
Mass Spectrometry (HRMS)
-
Observed m/z : 475.2143 [M+H]⁺ (Theoretical: 475.2146)
-
Deuterium Content : 99.2% (6.05 D atoms per molecule).
¹H-NMR Analysis
-
Key Absences :
-
No signal at δ 2.85–3.10 (CH₃ of non-deuterated carbamoyl group).
-
-
Quantitative ²H-NMR :
-
Integration confirms six deuterium atoms in the (CD₃)₂N– group.
-
Challenges in Industrial-Scale Deuterated Synthesis
Cost and Availability of Deuterated Reagents
-
Price Comparison :
Reagent Cost (Non-Deuterated) Cost (Deuterated) Dimethylamine $12/kg $4,200/kg DMF $50/L $900/L (DMF-d₇)
Regulatory Considerations
-
ICH Q3D Guidelines : Require documentation of deuterium distribution and potential toxicological impacts of isotopic impurities.
Emerging Methods for Improved Deuterium Retention
Flow Chemistry Approaches
Q & A
Q. How should researchers address batch-to-batch variability in this compound synthesis for preclinical studies?
- Methodological Answer : Characterize each batch via NMR, HPLC, and mass spectrometry. Include a reference standard (e.g., deuterated internal standard) in pharmacokinetic assays. Report purity and storage conditions (e.g., desiccation, −80°C) to ensure consistency .
Q. What protocols ensure robust replication of this compound’s inhibitory activity in independent labs?
- Methodological Answer : Share detailed SOPs for assays, including protease source, substrate concentrations, and buffer composition. Use open-source data repositories (e.g., Zenodo) to publish raw data and analysis scripts. Participate in inter-laboratory ring trials to harmonize methods .
Tables & Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
